3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Overview
Description
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to the benzodiazepine core.
Scientific Research Applications
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Researchers study its interactions with biological targets to understand its pharmacological properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Benzodiazepines typically target the gamma-aminobutyric acid (gaba) receptors in the central nervous system .
Mode of Action
Generally, benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzodiazepines are known to affect the gabaergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Pharmacokinetics
Benzodiazepines, in general, are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
Benzodiazepines typically increase the frequency of the chloride channel opening events on the gaba_a receptor, leading to an increase in inhibitory effects of gaba .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of benzodiazepines .
Biochemical Analysis
Biochemical Properties
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the brain. By binding to these receptors, this compound enhances the effect of GABA, leading to increased neuronal inhibition. This interaction is crucial for its anxiolytic and sedative properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neurons, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in reduced neuronal excitability. This compound also influences gene expression by altering the transcription of genes involved in neurotransmission and synaptic plasticity. Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GABA receptors. This binding increases the affinity of GABA for its receptor, leading to enhanced chloride ion influx into neurons. The resulting hyperpolarization of the neuronal membrane reduces the likelihood of action potential generation, thereby exerting an inhibitory effect on neuronal activity. Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter synthesis and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to result in adaptive changes in cellular function, including alterations in receptor density and sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it produces anxiolytic and sedative effects without significant adverse effects. At higher doses, it can lead to motor impairment, respiratory depression, and other toxic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative and conjugative pathways. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are subsequently excreted. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by factors such as lipid solubility and protein binding, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membrane, where it interacts with GABA receptors. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell, influencing its activity and function. The localization of this compound is critical for its role in modulating neuronal activity and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-phenylenediamine with an appropriate ketone or aldehyde, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully or partially reduced benzodiazepine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzodiazepine analogs.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for targeted research into its specific effects and potential therapeutic applications.
Properties
IUPAC Name |
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-11-9-14(2)12-7-5-4-6-10(12)8-13-11/h4-7,11,13H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVFFHXGAPVFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C2=CC=CC=C2CN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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